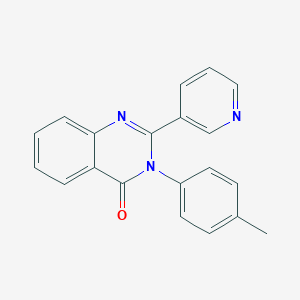
1-(4-Methoxyphenyl)-4,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-4,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine is a chemical compound that has been the subject of much scientific research in recent years. This compound is a member of the pyrimidine family of organic compounds and has been found to have a range of potential applications in the fields of medicine and biochemistry. In
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)-4,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the inflammatory response and the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. For example, it has been shown to reduce inflammation and oxidative stress in the body, which may help to prevent the development of chronic diseases such as cancer and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-Methoxyphenyl)-4,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine in lab experiments is its potential to act as a selective inhibitor of certain enzymes. However, one of the limitations of using this compound is that it may have off-target effects that could interfere with the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on 1-(4-Methoxyphenyl)-4,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine. For example, further studies could be conducted to investigate its potential as a treatment for cancer and other chronic diseases. Additionally, research could be conducted to explore the potential for developing new drugs based on this compound. Finally, studies could be conducted to investigate the potential for using this compound as a tool for studying the mechanisms of certain enzymes and biochemical pathways.
Méthodes De Synthèse
The synthesis of 1-(4-Methoxyphenyl)-4,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and a urea in the presence of a catalyst.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)-4,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine has been the subject of much scientific research in recent years. This compound has been found to have a range of potential applications in the fields of medicine and biochemistry. For example, it has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Propriétés
Formule moléculaire |
C14H20N2O |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-4,6,6-trimethyl-4,5-dihydropyrimidine |
InChI |
InChI=1S/C14H20N2O/c1-11-9-14(2,3)15-10-16(11)12-5-7-13(17-4)8-6-12/h5-8,10-11H,9H2,1-4H3 |
Clé InChI |
XYTMJNUAHSSUMG-UHFFFAOYSA-N |
SMILES |
CC1CC(N=CN1C2=CC=C(C=C2)OC)(C)C |
SMILES canonique |
CC1CC(N=CN1C2=CC=C(C=C2)OC)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B224068.png)






![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)
![2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide](/img/structure/B224090.png)
![3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B224091.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B224093.png)
![N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B224094.png)
![2-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolan-5-yliden]methyl}-2-furyl)benzoic acid](/img/structure/B224098.png)
